4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a compound that is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Scientific Research Applications
Pharmacology and Receptor Affinity
The dibenzo[b,f][1,4]oxazepine derivatives, including compounds related to 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine), have been studied for their pharmacological properties, particularly their affinity and activity at histamine receptors (H1R, H4R) and other G protein-coupled receptors (GPCRs). Some derivatives show high affinity for the H1R, but varying affinities for the H4R. Additionally, specific oxazepine derivatives have been identified as dual H1/h5-HT2A receptor ligands, indicating potential as multitarget drugs. These findings underscore the importance of the oxazepine/oxepine moiety and the pattern of chlorine substitution in determining receptor selectivity and specificity (Naporra et al., 2016).
Synthetic Chemistry and Catalysis
The compound class has been utilized in synthetic chemistry, particularly in catalytic enantioselective reactions. For instance, the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been carried out to produce chiral derivatives, highlighting the compound's utility in generating enantioselective products with high yields and selectivity (Munck et al., 2017). Furthermore, asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines has been achieved, providing a method to synthesize optically active derivatives, showing the compound's applicability in producing complex molecules with significant enantioselectivity (Ren, Wang, & Liu, 2014).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of dibenzo[b,f][1,4]oxazepine have been synthesized and studied for their potential as therapeutic agents. For example, the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds has been reported, yielding biologically active derivatives with high conversion and enantioselectivity, indicating potential in drug design and synthesis (More & Bhanage, 2017). Additionally, the synthesis of dibenzo[b,f][1,4]oxazepine derivatives as anticancer agents has been explored, with certain compounds exhibiting proapoptotic activity and inhibition of carbonic anhydrase isoforms, showcasing the compound's relevance in developing new therapeutic agents (Yılmaz et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This means it binds to the receptor and prevents it from activating, thereby modulating the signaling pathways that the receptor is involved in.
Biochemical Pathways
Upon binding to the Dopamine D2 receptor, this compound affects the dopaminergic signaling pathway . This pathway is involved in a variety of functions, including motor control, reward, and reinforcement, and is implicated in several disorders such as Parkinson’s disease, schizophrenia, and addiction.
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of dopaminergic signaling. By inhibiting the Dopamine D2 receptor, it can alter the balance of dopamine in the brain, which can have therapeutic effects in conditions like Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Biochemical Analysis
Biochemical Properties
The compound interacts with the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system . The interaction between 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide and the Dopamine D2 receptor is selective, meaning it does not exhibit unintended activity on non-target GPCRs or other proteins .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the Dopamine D2 receptor . By inhibiting this receptor, the compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the Dopamine D2 receptor, leading to its inhibition . This can result in changes in gene expression and cellular signaling pathways .
Metabolic Pathways
It is known that the compound interacts with the Dopamine D2 receptor
Properties
IUPAC Name |
4-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOZDDUHRNZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.